
(Z)-5-amino-N'-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, a hydroxy group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-amino-1-phenyl-1H-pyrazole-4-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its versatility in chemical reactions makes it valuable for the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1-phenyl-1H-pyrazole-4-carboximidamide
- N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide
- 1-phenyl-1H-pyrazole-4-carboximidamide
Uniqueness
(Z)-5-amino-N’-hydroxy-1-phenyl-1H-pyrazole-4-carboximidamide is unique due to the presence of both amino and hydroxy groups in its structure
Propriétés
Formule moléculaire |
C10H11N5O |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
5-amino-N'-hydroxy-1-phenylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C10H11N5O/c11-9(14-16)8-6-13-15(10(8)12)7-4-2-1-3-5-7/h1-6,16H,12H2,(H2,11,14) |
Clé InChI |
LOXKCTQCGNLXJC-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=C(C=N2)/C(=N/O)/N)N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=NO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


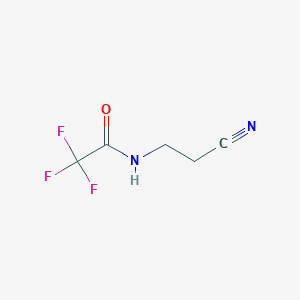

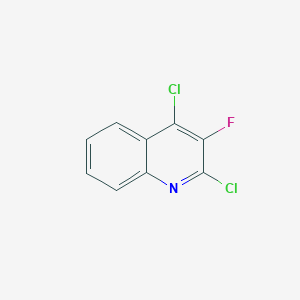
![10,16-bis(2,6-dimethoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14887158.png)


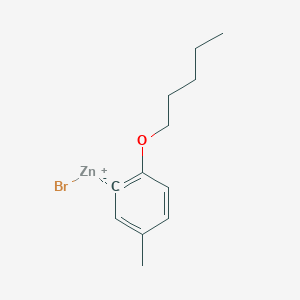

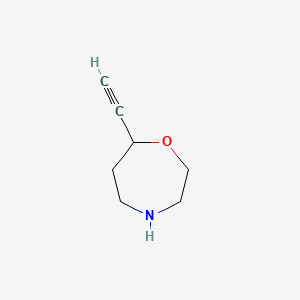
![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
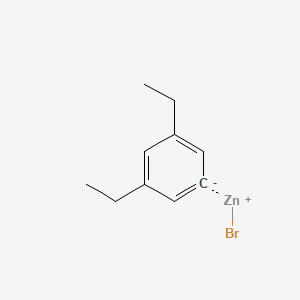
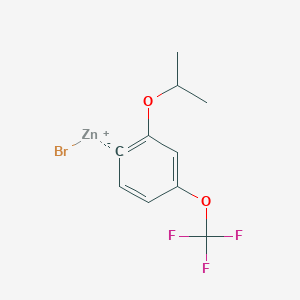
![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
